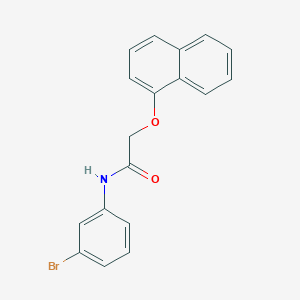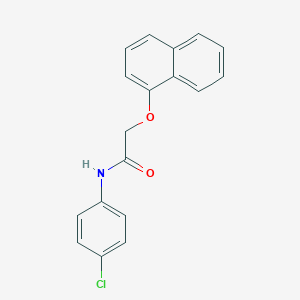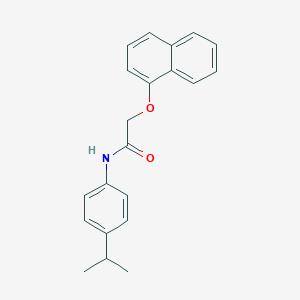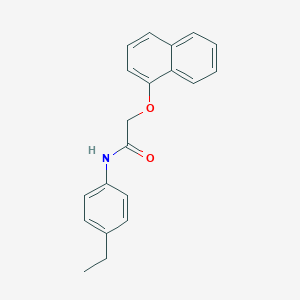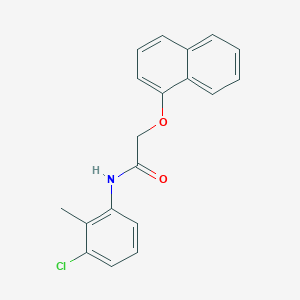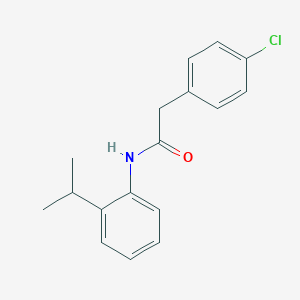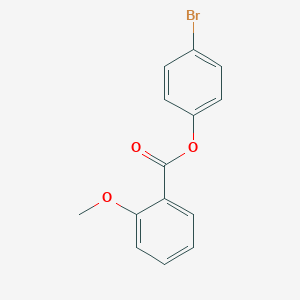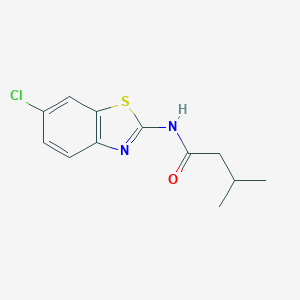
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. By inhibiting HDACs, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In animal models, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore its applications in materials science, such as the synthesis of novel polymers and materials with desirable properties. Additionally, more studies are needed to elucidate the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide and its potential side effects in vivo.
In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and its biological effects have been extensively studied in vitro and in vivo. Further research is needed to fully explore the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a therapeutic agent and a building block for novel materials.
Métodos De Síntesis
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can be synthesized by reacting 6-chloro-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been used as a building block for the synthesis of novel polymers and materials with desirable properties such as high thermal stability, optical activity, and biocompatibility. In the field of medicinal chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
Propiedades
Fórmula molecular |
C12H13ClN2OS |
|---|---|
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
Clave InChI |
XDKPWMNBGQKORT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canónico |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
